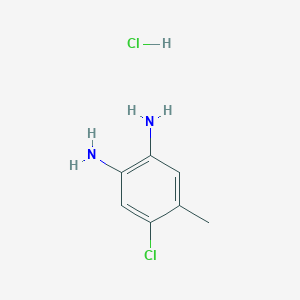

4-Chloro-5-methylbenzene-1,2-diamine hydrochloride

Description

Contextual Significance within Aromatic Diamine Chemistry

Aromatic diamines are a cornerstone of synthetic organic chemistry, serving as crucial precursors for a wide array of complex molecules and polymers. mdpi.comvt.edu Their importance stems from the nucleophilic nature of the two amino groups, which can readily participate in condensation reactions to form heterocyclic systems and polymeric chains. Within this broad class of compounds, 4-Chloro-5-methylbenzene-1,2-diamine (B19483) hydrochloride holds a specific niche.

The presence of both a halogen (chloro) and an alkyl (methyl) group on the benzene (B151609) ring distinguishes it from simpler phenylenediamines. The chlorine atom acts as an electron-withdrawing group, influencing the basicity and reactivity of the amine functionalities. This substitution can also provide a site for further chemical modification through nucleophilic aromatic substitution or cross-coupling reactions. Conversely, the methyl group is electron-donating, which can modulate the electronic properties of the aromatic ring and the resulting derivatives. This dual substitution allows for fine-tuning of the electronic and steric properties of the final products, a key objective in rational molecular design.

The ortho-diamine arrangement is particularly significant as it is a direct precursor to the formation of five- and six-membered heterocyclic rings upon reaction with suitable dielectrophiles. This has positioned 4-Chloro-5-methylbenzene-1,2-diamine hydrochloride as a valuable starting material in heterocyclic chemistry for the synthesis of compounds with potential biological activity or unique material properties.

Table 1: Physicochemical Properties of 4-Chloro-5-methylbenzene-1,2-diamine

| Property | Value | Reference |

| CAS Number | 63155-04-4 | nih.govchemical-suppliers.eu |

| Molecular Formula | C₇H₉ClN₂ | nih.govheteroletters.org |

| Molecular Weight | 156.61 g/mol | nih.govheteroletters.org |

| Physical Description | Yellow solid | nih.gov |

| Melting Point | 137 °C | nih.gov |

| MDL Number | MFCD00221471 | nih.govheteroletters.org |

Interdisciplinary Relevance in Advanced Chemical Synthesis and Materials Science

The utility of this compound extends across multiple disciplines, most notably in advanced chemical synthesis and materials science. Its role as a versatile precursor allows for the creation of a diverse range of molecules with specific functionalities and applications.

In advanced chemical synthesis , this compound is primarily used in the construction of heterocyclic compounds, particularly benzimidazoles. mdpi.comimpactfactor.org Benzimidazoles are a prominent class of heterocycles found in many pharmacologically active compounds. mdpi.com The synthesis typically involves the condensation of the diamine with a carboxylic acid or its derivative. researchgate.net The substituents on the phenylenediamine backbone, in this case, the chloro and methyl groups, become integral parts of the final benzimidazole (B57391) structure, influencing its biological activity and physical properties. Research in this area focuses on creating novel benzimidazole derivatives for potential use as antimicrobial, antiviral, or kinase inhibitors. nih.gov

In materials science , aromatic diamines are fundamental monomers for the synthesis of high-performance polymers such as polyimides and polybenzimidazoles. vt.edubohrium.com These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound into a polymer backbone can impart specific properties. For instance, the presence of the chlorine atom can enhance fire resistance. mdpi.com Furthermore, the specific stereochemistry and electronic nature of the monomer can influence the polymer's solubility, processability, and final material characteristics, such as its glass transition temperature and coefficient of thermal expansion. researchgate.net Researchers are exploring the use of such substituted diamines to develop advanced materials for applications in aerospace, electronics, and membrane-based separations.

Scope and Objectives of Academic Inquiry for this compound

The academic inquiry surrounding this compound is driven by the quest for new molecules and materials with enhanced or novel properties. The primary research objectives can be categorized as follows:

Synthesis of Novel Heterocyclic Compounds: A major focus is the use of this diamine as a scaffold to synthesize new heterocyclic molecules, particularly substituted benzimidazoles. mdpi.comimpactfactor.org The objective is to explore the chemical space around this core structure and to investigate how the chloro and methyl substituents influence the biological activity of the resulting compounds. This includes screening for applications in medicinal chemistry, such as the development of new therapeutic agents.

Development of High-Performance Polymers: Researchers are investigating the incorporation of this diamine into polymer chains to create new polyimides, polyamides, and polybenzimidazoles. vt.edu The goals are to study the structure-property relationships of these new materials, aiming to achieve polymers with improved thermal stability, flame retardancy, and specific mechanical or electronic properties for advanced applications. mdpi.comresearchgate.net

Exploration of Reaction Methodologies: Academic studies also focus on developing efficient and environmentally benign synthetic methods for utilizing this diamine. This includes exploring new catalysts, reaction conditions, and "green chemistry" approaches to synthesize target molecules in higher yields and with greater purity.

Corrosion Inhibition Studies: The derivatives of aromatic diamines, particularly heterocyclic compounds synthesized from them, are being investigated as potential corrosion inhibitors for various metals and alloys. The lone pair of electrons on the nitrogen and sulfur (if present in the heterocycle) atoms, along with the aromatic ring, can facilitate the adsorption of these molecules on metal surfaces, forming a protective layer. Research in this area aims to synthesize and evaluate the efficacy of new inhibitors derived from 4-Chloro-5-methylbenzene-1,2-diamine for applications in industrial settings.

Table 2: Key Research Areas and Applications

| Research Area | Application Focus | Key Compound Classes |

| Heterocyclic Synthesis | Medicinal Chemistry, Agrochemicals | Benzimidazoles, Quinoxalines |

| Polymer Chemistry | High-Performance Materials, Electronics, Aerospace | Polyimides, Polybenzimidazoles, Polyamides |

| Materials Science | Flame Retardant Materials, Advanced Composites | Halogenated Polymers |

| Corrosion Science | Industrial Metal Protection | Heterocyclic Corrosion Inhibitors |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-5-methylbenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-4-2-6(9)7(10)3-5(4)8;/h2-3H,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTKCUVPIBEBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 4 Chloro 5 Methylbenzene 1,2 Diamine Hydrochloride

Conventional Synthetic Pathways

Conventional methods for synthesizing aromatic diamines are well-established and rely on fundamental organic transformations. These pathways are characterized by their robustness and scalability, making them suitable for laboratory and industrial applications.

Reduction-Based Approaches from Nitro Precursors

The reduction of nitro groups is a cornerstone of aromatic amine synthesis due to the prevalence of nitration reactions in aromatic chemistry. This approach offers a reliable and high-yielding route to the target diamine from appropriately substituted nitroaromatic compounds.

A common and direct pathway to 4-Chloro-5-methylbenzene-1,2-diamine (B19483) involves the reduction of a corresponding nitro-substituted precursor, such as 4-chloro-5-methyl-2-nitroaniline (B3056447) or 1-chloro-2,4-dinitro-5-methylbenzene. The synthesis of the nitro precursor itself typically starts with the nitration of a simpler substituted toluene (B28343). For instance, 4-chlorotoluene (B122035) can be nitrated using a mixture of nitric and sulfuric acid to yield a mixture of isomers, including 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene. chemicalbook.com Further nitration and functional group manipulations would be required to arrive at the immediate precursor for the final reduction step.

The reduction of the nitro group(s) can be achieved through various methods, most notably catalytic hydrogenation or chemical reduction using metals in acidic media.

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. google.comniscpr.res.in The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under pressure. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The reduction of dinitro compounds like 1-chloro-2,4-dinitrobenzene (B32670) has been shown to proceed efficiently using modified Raney Nickel catalysts, yielding the corresponding diamine in high purity. google.com A similar strategy would be applicable to a dinitro-chlorotoluene precursor.

Chemical Reduction: Historically, the reduction of nitroarenes was accomplished using metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid. nih.gov For example, the reduction of 4-chloro-N-methyl-2-nitro-N-phenylphenylamine to the corresponding diamine has been successfully performed using tin(II) chloride dihydrate in ethanol, affording the product in high yield. chemicalbook.com Similarly, iron powder in the presence of an acid is a cost-effective and common reagent for this transformation. google.com

Below is a table summarizing typical conditions for the reduction of nitro precursors.

| Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Product |

| 4-Chloro-5-methyl-2-nitroaniline | H₂, Pd/C | Ethanol | 2-5 bar H₂, Room Temperature to 60°C | 4-Chloro-5-methylbenzene-1,2-diamine |

| 1-Chloro-2,4-dinitro-5-methylbenzene | Fe / HCl | Water/Ethanol | Reflux | 4-Chloro-5-methylbenzene-1,2-diamine |

| 4-Chloro-N-methyl-2-nitro-phenylamine | SnCl₂·2H₂O | Ethanol | 40°C, 6 h | 4-Chloro-N¹-methyl-benzene-1,2-diamine chemicalbook.com |

While the reduction of a nitrile (cyano) group is a standard method for synthesizing primary amines (yielding a -CH₂NH₂ group), its application to directly form an aromatic amine from an aromatic nitrile is not a standard transformation. The direct conversion of an aromatic nitrile to an aromatic amine is not a feasible synthetic route. However, a nitrile group can be part of a multi-step synthesis. For instance, a precursor like 2-amino-5-chlorobenzonitrile (B58002) could theoretically be synthesized and then the amino group converted into another functional group which is later reduced. chemicalbook.com A more plausible, though complex, route might involve the reduction of a cyanohydrin derived from a suitable precursor, but this is not a common pathway for aromatic diamines. For the specific synthesis of 4-Chloro-5-methylbenzene-1,2-diamine, synthetic routes starting from nitrile precursors are not prominently described in the scientific literature, suggesting that the reduction of nitro precursors is a more efficient and preferred method.

Amination Reactions via Substituted Toluene Derivatives

The direct introduction of amino groups onto an aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. This approach would require a starting material with suitable leaving groups, such as halogens, positioned correctly on the toluene ring. For the synthesis of 4-Chloro-5-methylbenzene-1,2-diamine, a plausible precursor would be a di-halo-methylbenzene, for example, 1,2,4-trichloro-5-methylbenzene.

The amination would be performed using an ammonia (B1221849) source, such as aqueous ammonia or liquid ammonia, often at high temperatures and pressures in an autoclave. A catalyst, such as a copper salt, may also be required to facilitate the substitution. A known process involves the amination of 2,4-dichloronitrobenzene (B57281) to produce 5-chloro-2-nitroaniline, which can then be reduced. google.com

However, achieving selective disubstitution at adjacent positions on the aromatic ring can be challenging. The reaction conditions are harsh, and mixtures of products, including mono-aminated, di-aminated, and potentially rearranged products, are common. The electronic effects of the existing substituents on the ring heavily influence the regioselectivity of the amination, making it difficult to control the outcome precisely for the synthesis of an ortho-diamine. Due to these selectivity and control issues, direct amination is generally a less favored route for preparing specific isomers of phenylenediamines compared to the reduction of nitro precursors.

Multi-Step Conversions from Aromatic Anilines

More intricate synthetic routes can be designed starting from aromatic anilines. These multi-step sequences allow for the precise placement of functional groups through a series of well-controlled reactions.

Diazotization of an aromatic amine provides a versatile diazonium salt intermediate, which can be converted into a wide range of functional groups. This strategy can be employed to introduce a second nitrogen-containing functionality, which is subsequently reduced to an amino group.

A potential synthetic pathway could start with an available chloro-methylaniline, such as 4-chloro-3-methylaniline (B14550). The synthesis could proceed as follows:

Nitration: The starting aniline (B41778) is first protected, for example, by acetylation, to control the nitration step and prevent oxidation of the amino group. The protected aniline is then nitrated to introduce a nitro group onto the ring. The directing effects of the acetylamino, chloro, and methyl groups would guide the position of the incoming nitro group.

Deprotection: The acetyl group is removed by hydrolysis to yield a nitro-chloro-methylaniline intermediate.

Reduction: The final step involves the reduction of the nitro group to an amino group, using methods described in section 2.1.1.1, to afford the target 4-Chloro-5-methylbenzene-1,2-diamine.

Alternatively, a diazotization-coupling-reduction sequence is a viable method. A Chinese patent describes a process where 5-chloro-2-methylaniline (B43014) is diazotized and coupled with another aniline to form an azo compound. google.com This azo compound is then subjected to reductive cleavage, typically with agents like sodium dithionite (B78146) or through catalytic hydrogenation, to yield two different amines. By carefully choosing the coupling partner, this method can be adapted to produce the desired diamine. For instance, starting with 4-chloro-3-methylaniline, diazotization followed by a Sandmeyer-type reaction could introduce a cyano or nitro group, which is then reduced.

Another related strategy involves the deamination of a substituted aniline via a diazotization-reduction sequence. For example, a precursor like 3-chloro-5-methyl-4-nitroaniline can undergo diazotization to convert the amino group into a diazonium salt, which is then reduced and removed (hydro-de-diazoniation) using an agent like hypophosphorous acid. The remaining nitro group is subsequently reduced to an amine. google.comchemicalbook.com This highlights the utility of diazotization chemistry in manipulating functional groups on the aromatic ring to achieve the desired substitution pattern.

The table below outlines a plausible diazotization-based route.

| Starting Material | Step 1 Reagents | Intermediate 1 | Step 2 Reagents | Intermediate 2 | Step 3 Reagents | Final Product |

| 4-Chloro-3-methylaniline | 1. Ac₂O 2. HNO₃/H₂SO₄ | Acetamido-nitro-chloro-toluene | NaOH(aq) | Nitro-amino-chloro-toluene | H₂, Pd/C | 4-Chloro-5-methylbenzene-1,2-diamine |

| 4-Chloro-3-methylaniline | NaNO₂, HCl | Diazonium salt | CuCN | Cyano-chloro-methylbenzene | LiAlH₄ | (Aminomethyl)-chloro-methylbenzene |

Note: The second entry in the table illustrates a general diazotization strategy but leads to a benzylamine, not the target phenylenediamine, showcasing the versatility but also the need for precise planning in such multi-step syntheses.

Acetylation, Nitration, and Deprotection Sequences

A traditional and well-established route to synthesize substituted phenylenediamines involves a multi-step sequence starting from a less functionalized precursor, such as a substituted aniline. For the target compound, 4-chloro-3-methylaniline serves as a logical starting material. The synthesis proceeds through a sequence of protection, functionalization, deprotection, and reduction.

Acetylation (Protection): The initial step is the protection of the highly activating amino group of 4-chloro-3-methylaniline via acetylation. This is typically achieved by reacting the aniline with acetic anhydride. This transformation yields N-(4-chloro-3-methylphenyl)acetamide. The purpose of this step is twofold: it prevents unwanted oxidation of the amino group during the subsequent nitration step and modulates its directing effect, making it a moderately activating ortho-, para-director.

Nitration: The acetylated intermediate is then subjected to nitration to introduce a nitro group onto the aromatic ring. The acetylamino and methyl groups are ortho- and para-directing, while the chloro group is also an ortho-, para-director. The nitration is directed primarily by the powerful acetylamino group to the positions ortho to it (C2 and C6). To achieve the desired 1,2-diamine structure, the nitro group must be introduced at the C2 position. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid.

Deprotection (Hydrolysis): Following nitration, the acetyl protecting group is removed to regenerate the free amino group. This is accomplished by acid- or base-catalyzed hydrolysis, which cleaves the amide bond, yielding 2-nitro-4-chloro-5-methylaniline.

Reduction: The final key step is the reduction of the newly introduced nitro group to a second amino group. This conversion is a cornerstone of amine synthesis, with numerous established methods. acs.orgorganic-chemistry.org Classical methods include the use of metals in acidic media, such as iron powder in acetic acid or tin(II) chloride. wikipedia.org Catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C) or Raney nickel is also a widely used and efficient method. wikipedia.org This step produces the target free base, 4-chloro-5-methylbenzene-1,2-diamine.

Salt Formation: To obtain the final hydrochloride salt, the synthesized diamine is treated with hydrochloric acid.

This sequential approach, while effective, often involves multiple intermediate isolation steps and the use of harsh reagents, which has prompted the development of more sustainable alternatives.

Modern and Sustainable Synthetic Innovations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic amines to address the environmental and efficiency shortcomings of traditional methods. rsc.orgrsc.org These modern approaches focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to create more environmentally benign and economically viable synthetic routes. nih.gov For the synthesis of aromatic diamines, this involves developing pathways with higher atom economy, using safer solvents or solvent-free conditions, employing catalytic rather than stoichiometric reagents, and utilizing alternative energy sources to reduce reaction times and energy input. rsc.orgnih.gov The goal is to design processes that are less hazardous to human health and the environment from the outset.

One-pot and multicomponent reactions represent a significant advancement in synthetic efficiency, aligning with green chemistry principles by reducing the number of separate operations, minimizing solvent use for workups and purifications, and saving time and resources. For the synthesis of aryl diamines, methodologies are being developed that combine multiple transformations into a single, continuous process without isolating intermediates. researchgate.net A catalyst-free, three-step methodology for constructing C–N bonds to prepare aryl diamines has been reported, which proceeds in high yields without the need for purification of intermediates. researchgate.net Such strategies are highly desirable as they offer a more sustainable and economically favorable alternative to challenging traditional methods that often require expensive metal catalysts. researchgate.net

Eliminating volatile organic solvents is a key objective in green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits by preventing pollution, reducing costs associated with solvent purchase and disposal, and simplifying reaction work-up. tandfonline.comcem.com Grinding techniques, where reactants are mixed in a mortar and pestle, have been successfully used for various organic syntheses, including the formation of imines, which are related to amines. tandfonline.comjocpr.com These reactions can be facilitated by the heat generated from friction or by forming eutectic melts, and they often lead to higher yields and selectivity in shorter reaction times compared to conventional solution-phase methods. tandfonline.comjocpr.com

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized many areas of organic synthesis.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through dielectric loss, resulting in rapid and uniform heating of the reaction mixture. cem.comrsc.org This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. rsc.orgmdpi.com In the synthesis of aromatic amines, microwave assistance can be applied to various steps, including amination and the reduction of nitro compounds. nih.govtandfonline.com A notable advantage is the ability to perform reactions under solvent-free conditions or with greener solvents, further enhancing the environmental profile of the synthesis. mdpi.com

Interactive Table: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Method | Reaction Time | Yield | Reference |

| Amination of Aryl Halides | Microwave | 5–20 min | High | tandfonline.com |

| Amide Synthesis | Microwave | 1–2 hours | Very Good to Excellent | mdpi.com |

| Imidazole Synthesis | Microwave | Not specified | 85–96% | rsc.org |

| Porphyrin Synthesis | Conventional Heating | 15 min (at 250°C) | Not specified | tandfonline.com |

Ultrasonic Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. Ultrasound has been employed to promote various synthetic transformations, including the synthesis of biologically active heterocyclic compounds. nih.gov The synergistic effect of ultrasound with catalysts can lead to milder reaction conditions and improved yields in shorter timeframes. atlasofscience.org

A major focus of green chemistry is the replacement of toxic or precious metal catalysts with more sustainable alternatives. This includes the use of earth-abundant metals, organocatalysts, and biocatalysts that can function under mild, environmentally friendly conditions, such as in water. acs.org

For key transformations in aromatic amine synthesis, several greener catalytic systems have been developed:

Catalytic Reduction: The reduction of nitroaromatics is a critical step. While noble metals like palladium are effective, there is a drive to use more abundant and less expensive metals like iron, cobalt, or copper. google.comrsc.org For instance, gas-phase reduction of dinitrotoluene can be achieved using an iron or cobalt catalyst on an alumina (B75360) support. google.com

Catalytic Amination: Direct amination of aromatic compounds is an atom-economical alternative to multi-step sequences. nih.gov Catalytic systems using copper have been developed for reductive amination processes. rsc.org Furthermore, base-promoted amination reactions have been successfully carried out in water, eliminating the need for organic solvents. acs.org

Interactive Table: Examples of Environmentally Benign Catalysts

| Reaction | Catalyst System | Key Features | Reference |

| Reduction of Dinitrotoluene | Iron or Cobalt on Alumina | Utilizes more abundant metals | google.com |

| Reductive Amination | Cu(OAc)₂ | Inexpensive copper catalyst | rsc.org |

| Amination of Pyridines | Base-promoted | Uses water as a solvent | acs.org |

| Direct Amination | Noble metal/reducible metal oxide | Direct C-H amination | google.com |

By integrating these modern principles and technologies, the synthesis of 4-Chloro-5-methylbenzene-1,2-diamine hydrochloride and related compounds can be made significantly more efficient, safer, and environmentally sustainable.

Regioselective Synthesis Strategies

The paramount challenge in synthesizing 4-Chloro-5-methylbenzene-1,2-diamine lies in achieving the correct arrangement of the amino groups on the benzene (B151609) ring, a concept known as regioselectivity. The primary strategy to control this regiochemistry involves the catalytic reduction of a specific nitroaniline precursor, namely 5-chloro-4-methyl-2-nitroaniline (B1347341). The synthesis of this precursor is a critical first step that dictates the final product's isomeric purity.

A common route to 5-chloro-4-methyl-2-nitroaniline begins with a suitable starting material, such as 4-chloro-3-methylaniline. The regioselective nitration of this precursor is a key transformation. The directing effects of the existing chloro and methyl groups on the aromatic ring guide the incoming nitro group to the desired position.

Once the correctly substituted nitroaniline is obtained, the subsequent reduction of the nitro group to an amine is performed. This reduction is the pivotal step in forming the diamine. Various reducing agents and catalytic systems can be employed, with catalytic hydrogenation being a prevalent and efficient method. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the chloro substituent or the aromatic ring.

Key Synthetic Transformation:

| Starting Material | Intermediate | Final Product (Free Base) |

| 4-Chloro-3-methylaniline | 5-Chloro-4-methyl-2-nitroaniline | 4-Chloro-5-methylbenzene-1,2-diamine |

The final step in the synthesis is the conversion of the free diamine base into its hydrochloride salt. This is typically achieved by treating the diamine with hydrochloric acid in a suitable solvent, leading to the precipitation of the more stable and handleable hydrochloride salt.

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield of this compound requires careful optimization of the reaction conditions at each synthetic step, particularly during the catalytic hydrogenation of the nitroaniline precursor. Several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure, play a significant role in the efficiency and selectivity of the reduction.

Solvent Effects: The choice of solvent can influence the solubility of the reactants and the activity of the catalyst. Common solvents for catalytic hydrogenation include ethanol, methanol, and ethyl acetate. The polarity and protic nature of the solvent can affect the rate and selectivity of the reaction. For instance, in the reduction of nitrobenzene, the choice of solvent has been shown to influence the reaction yield.

Temperature and Pressure: Catalytic hydrogenations are often carried out at elevated temperatures and pressures to increase the reaction rate. However, harsh conditions can sometimes lead to side reactions, such as dehalogenation (removal of the chlorine atom). Therefore, finding the optimal balance of temperature and pressure is essential for maximizing the yield of the desired product while minimizing the formation of impurities. Typical conditions for nitro group reductions range from room temperature to 100°C and hydrogen pressures from atmospheric to several bars.

Influence of Additives: In some cases, the addition of promoters or inhibitors can enhance the selectivity of the hydrogenation. For example, in the hydrogenation of halogenated nitroaromatics, certain additives can suppress the hydrodechlorination side reaction, thereby improving the yield of the desired chloro-substituted aniline.

A systematic approach to optimizing these parameters, often employing Design of Experiments (DoE) methodologies, can lead to a robust and high-yielding process for the synthesis of this compound.

Illustrative Data on Nitroaniline Reduction Optimization (General):

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |

| 5% Pd/C | Ethanol | 25 | 1 | 95 |

| 10% Pd/C | Methanol | 50 | 5 | >99 |

| Raney Nickel | Ethanol | 70 | 10 | 90 |

| Platinum(IV) oxide | Ethyl Acetate | 25 | 3 | 98 |

This table represents typical conditions and yields for the reduction of nitroanilines and is intended for illustrative purposes. Specific optimization for 5-chloro-4-methyl-2-nitroaniline would be required to determine the most effective conditions.

By carefully controlling the regioselectivity of the initial nitration and systematically optimizing the conditions for the subsequent catalytic reduction and salt formation, a highly efficient and scalable synthesis of this compound can be achieved.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 5 Methylbenzene 1,2 Diamine Hydrochloride

Functional Group Transformations

The reactivity of 4-Chloro-5-methylbenzene-1,2-diamine (B19483) hydrochloride is characterized by the chemical transformations of its primary amino groups and the chloro substituent on the aromatic ring.

Nucleophilic Substitution Reactions

The chloro group attached to the benzene (B151609) ring of 4-Chloro-5-methylbenzene-1,2-diamine is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. This is typical for aryl halides unless the ring is activated by strongly electron-withdrawing groups positioned ortho or para to the halogen. In the case of 4-Chloro-5-methylbenzene-1,2-diamine, the amino groups are electron-donating, which deactivates the ring towards nucleophilic attack.

However, under forcing conditions, such as high temperatures and pressures, or in the presence of a strong nucleophile and a suitable catalyst, substitution of the chloro group may be possible. The specific conditions and outcomes for such reactions with 4-Chloro-5-methylbenzene-1,2-diamine hydrochloride are not extensively documented in readily available literature.

Oxidation and Reduction Pathways

The diamine functionality of 4-Chloro-5-methylbenzene-1,2-diamine is susceptible to oxidation. Exposure to strong oxidizing agents can lead to the formation of colored polymeric products. The specific oxidation products would depend on the oxidant used and the reaction conditions. The compound's material safety data sheet indicates its incompatibility with strong oxidizing agents chemsrc.com.

With regard to reduction, the parent compound is often synthesized via the reduction of a corresponding dinitro or nitroamino precursor. For instance, o-phenylenediamines are commonly prepared by the catalytic hydrogenation or sodium sulfide reduction of o-nitroanilines google.com. Therefore, the diamine itself is in a reduced state. Further reduction of the aromatic ring would require harsh conditions, such as high-pressure hydrogenation, and is not a common transformation for this class of compounds.

Acylation and Amide Formation

The two primary amino groups of 4-Chloro-5-methylbenzene-1,2-diamine readily undergo acylation reactions with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. The reaction can proceed to give mono- or di-acylated products, depending on the stoichiometry of the acylating agent and the reaction conditions. Selective mono-acylation of symmetrical diamines can be challenging but has been achieved using specific protocols acs.org. The formation of N-acylated derivatives is a common strategy to protect one of the amino groups or to introduce further functionality into the molecule.

Synthesis of Heterocyclic Compounds

4-Chloro-5-methylbenzene-1,2-diamine is a valuable precursor for the synthesis of various fused heterocyclic compounds, owing to the presence of the two adjacent amino groups.

Benzimidazole (B57391) Derivatives and Analogues

A prominent application of o-phenylenediamines, including 4-Chloro-5-methylbenzene-1,2-diamine, is in the synthesis of benzimidazoles. This is typically achieved through condensation with either carboxylic acids or aldehydes. The reaction with carboxylic acids often requires acidic conditions and elevated temperatures, while the condensation with aldehydes can be promoted by various catalysts, including acid catalysts, oxidizing agents, or photocatalysts nih.govacs.orgresearchgate.netsemanticscholar.org. The general scheme for this synthesis involves the formation of a Schiff base intermediate from one of the amino groups and the carbonyl compound, followed by intramolecular cyclization and subsequent aromatization.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| 4-Chloro-5-methylbenzene-1,2-diamine | Carboxylic Acid (R-COOH) | 2-Substituted-5-chloro-6-methylbenzimidazole | Acid catalyst (e.g., HCl, p-TSA), heat |

| 4-Chloro-5-methylbenzene-1,2-diamine | Aldehyde (R-CHO) | 2-Substituted-5-chloro-6-methylbenzimidazole | Oxidative cyclization (e.g., with an oxidizing agent or photocatalyst) |

Quinoxaline (B1680401) Synthesis

Quinoxalines are another class of heterocyclic compounds readily synthesized from o-phenylenediamines. The classical and widely used method involves the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil. encyclopedia.pubnih.govresearchgate.net This reaction is often carried out in an acidic medium or with a suitable catalyst and typically proceeds with high yields. encyclopedia.pub The reaction of 4-Chloro-5-methylbenzene-1,2-diamine with a 1,2-dicarbonyl compound would yield a 6-chloro-7-methylquinoxaline derivative.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| 4-Chloro-5-methylbenzene-1,2-diamine | 1,2-Diketone (R-CO-CO-R') | 2,3-Disubstituted-6-chloro-7-methylquinoxaline | Acidic or catalytic conditions, often at room temperature or with mild heating |

| 4-Chloro-5-methylbenzene-1,2-diamine | α-Ketoaldehyde (R-CO-CHO) | 2-Substituted-6-chloro-7-methylquinoxaline | Acidic or catalytic conditions |

Benzodiazepine Framework Construction

The synthesis of benzodiazepines, a critical class of seven-membered heterocyclic compounds, frequently utilizes ortho-phenylenediamines as key starting materials. nih.gov The reaction of 4-Chloro-5-methylbenzene-1,2-diamine with β-dicarbonyl compounds, such as 1,3-diketones or their derivatives, is a primary strategy for constructing the 1,5-benzodiazepine scaffold. ijtsrd.com

This acid-catalyzed condensation reaction typically proceeds by the initial reaction of one amino group with a carbonyl group, followed by intramolecular cyclization of the second amino group with the remaining carbonyl. nih.gov A variety of catalysts, including protic acids (like acetic acid) and Lewis acids, can be employed to facilitate this transformation. ijtsrd.comiitm.ac.in The reaction is versatile and can be applied to both cyclic and acyclic ketones. nih.gov Modern synthetic approaches often focus on environmentally benign methods, utilizing catalysts like sulfated zirconia or carrying out the reaction under solvent-free conditions to achieve high yields. iitm.ac.inresearchgate.net

The general reaction involves the condensation of two equivalents of a ketone with one equivalent of the diamine, or a 1:1 condensation with a 1,3-diketone. nih.goviitm.ac.in The substituents on the diamine, in this case, a chloro and a methyl group, become integral parts of the final benzodiazepine structure, influencing its physicochemical and pharmacological properties.

Table 1: Representative Conditions for 1,5-Benzodiazepine Synthesis from o-Phenylenediamines

| Reactant 2 | Catalyst/Conditions | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Acetylacetone (a 1,3-diketone) | Ethanol (B145695), Acetic Acid | 2,4-Dimethyl-1,5-benzodiazepine derivative | Good | ijtsrd.com |

| Various Ketones (e.g., Acetone) | Sulfated Zirconia (solid acid), Solvent-free | 2,2,4-Trialkyl-2,3-dihydro-1H-1,5-benzodiazepine derivative | Good to Excellent | iitm.ac.in |

| Cyclic Ketones (e.g., Cyclohexanone) | H-MCM-22 (zeolite), Acetonitrile (B52724), Room Temp | Fused-ring benzodiazepine derivative | High | nih.gov |

| Dimedone and various Aldehydes | Water extract of onion, One-pot | 4-Substituted-1,5-benzodiazepine derivative | Good to Excellent | researchgate.netresearchgate.net |

Imidazole and Triazole Scaffold Formation

The versatile reactivity of this compound also allows for its use in the synthesis of five-membered heterocyclic rings, namely imidazoles (specifically benzimidazoles) and triazoles (specifically benzotriazoles).

Benzimidazole Formation: The construction of the benzimidazole scaffold is a common derivatization of ortho-phenylenediamines. The Phillips-Ladenburg reaction, which involves the condensation of the diamine with a carboxylic acid or its derivatives (such as esters or amides) under acidic conditions, is a classical method. semanticscholar.org A widely used modern alternative involves the reaction with aldehydes, followed by oxidative cyclization. nih.gov This reaction can be promoted by a variety of catalysts, including supported gold nanoparticles, which allow the reaction to proceed under mild, ambient conditions. nih.gov In this reaction, one molecule of the diamine condenses with one molecule of an aldehyde to form the 2-substituted benzimidazole ring system. semanticscholar.org

Benzotriazole Formation: The formation of a benzotriazole ring from an ortho-phenylenediamine is achieved through diazotization. This reaction involves treating 4-Chloro-5-methylbenzene-1,2-diamine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a mineral or acetic acid. wikipedia.orgorgsyn.org The reaction first forms a diazonium salt at one of the amino groups, which then undergoes rapid intramolecular cyclization by attacking the adjacent free amino group to form the stable, five-membered triazole ring fused to the benzene core. gsconlinepress.comiisj.in This method is a direct and efficient route to produce substituted benzotriazoles. orgsyn.org

Table 2: Heterocyclic Scaffolds from o-Phenylenediamine Reactions

| Target Scaffold | Co-reactant | Typical Reagents/Conditions | General Product | Reference |

|---|---|---|---|---|

| Benzimidazole | Aldehydes | Oxidative conditions (e.g., Au/TiO₂, air) | 2-Substituted Benzimidazole | nih.gov |

| Benzimidazole | Carboxylic Acids | Acidic conditions, heat | 2-Substituted Benzimidazole | semanticscholar.org |

| Benzotriazole | Nitrous Acid | Sodium Nitrite, Acetic Acid, 5°C | Substituted Benzotriazole | orgsyn.org |

Metal Complexation and Ligand Chemistry

Ortho-phenylenediamines and their derivatives are excellent ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.orgsciencemadness.org The two nitrogen atoms can act as a bidentate chelate, binding to a single metal center to form a stable five-membered ring.

Coordination Compound Synthesis

Coordination compounds using 4-Chloro-5-methylbenzene-1,2-diamine as a ligand can be synthesized by reacting the diamine with a suitable metal salt in an appropriate solvent. digitellinc.com The diamine can coordinate directly to the metal ion.

Alternatively, the diamine can first be converted into a Schiff base ligand through condensation with an aldehyde or ketone. iosrjournals.org This reaction creates a larger, often tetradentate, ligand containing both nitrogen and potentially other donor atoms (like oxygen if a hydroxy-aldehyde is used). researchgate.net These Schiff base ligands are then reacted with metal salts (e.g., chlorides or nitrates of Co(II), Ni(II), Cu(II), Fe(II)) to form highly stable metal complexes. nanobioletters.comorientjchem.org The synthesis method often involves simply mixing the ligand and the metal salt in a solvent like ethanol and refluxing the mixture. researchgate.netbibliomed.org

Table 3: Synthesis of Metal Complexes with o-Phenylenediamine-based Ligands

| Ligand Type | Metal Ion | Synthesis Method | Complex Type | Reference |

|---|---|---|---|---|

| Direct o-phenylenediamine | Fe(II) | Reaction of diamine with iron(II) halides | [Fe(o-PD)ₓ]Y₂ | rsc.org |

| Direct o-phenylenediamine | VO(II) | Reaction of diamine with vanadyl salt | Dinuclear vanadyl complex | worldresearchersassociations.com |

| Schiff base (from o-PD + benzoylacetone) | Co(II), Ni(II), Cu(II) | Reaction of pre-formed Schiff base with metal chlorides | Mononuclear or Binuclear Schiff base complexes | researchgate.net |

| Schiff base (from o-PD + o-vanillin) | Fe(III), Mn(III), Cr(III) | Reaction of pre-formed Schiff base with metal acetates | Neutral, mononuclear Schiff base complexes | researchgate.net |

Exploration of Ligand Properties and Coordination Modes

As a ligand, 4-Chloro-5-methylbenzene-1,2-diamine primarily functions as a bidentate N,N'-donor. researchgate.net Infrared (IR) spectroscopy is a key tool for confirming coordination; a shift in the stretching vibrations of the N-H bonds of the amino groups to lower frequencies upon complexation indicates the involvement of the nitrogen atoms in binding to the metal. worldresearchersassociations.com

When converted to a Schiff base, the resulting ligand often acts as a bidentate or tetradentate chelating agent. iosrjournals.orgbibliomed.org Coordination typically involves the nitrogen atoms of the two imine (C=N) groups formed from the condensation. researchgate.net The geometry of the resulting metal complex (e.g., octahedral, square planar, tetrahedral) is determined by the metal ion's coordination preferences, the steric and electronic properties of the ligand, and the presence of other co-ligands or counter-ions. researchgate.net The chloro and methyl groups on the ligand backbone can influence the solubility, stability, and electronic properties of the metal complex.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and signal multiplicities observed in NMR spectra allow for the precise mapping of atomic connectivity.

The ¹H NMR spectrum of 4-Chloro-5-methylbenzene-1,2-diamine (B19483) hydrochloride is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the protons of the ammonium (B1175870) groups. Due to the formation of the hydrochloride salt, the amine groups (-NH₂) are protonated to form ammonium groups (-NH₃⁺). The protons on these nitrogen atoms are often broad and may exchange with residual water in the NMR solvent, leading to a variable chemical shift.

The aromatic region of the spectrum is expected to show two singlets, corresponding to the two non-equivalent aromatic protons. The methyl group will appear as a distinct singlet, typically in the upfield region of the spectrum. The electron-withdrawing effect of the chlorine atom and the ammonium groups will influence the chemical shifts of the aromatic protons, generally shifting them downfield compared to the parent aniline (B41778).

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-5-methylbenzene-1,2-diamine hydrochloride

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (Position 3) | 7.0 - 7.5 | Singlet |

| Aromatic CH (Position 6) | 7.0 - 7.5 | Singlet |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet |

| Ammonium (-NH₃⁺) | 5.0 - 8.0 (broad) | Singlet (broad) |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the methyl group. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbons bearing the ammonium groups and the chlorine atom will be significantly shifted.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-NH₃⁺) | 135 - 145 |

| C-2 (-NH₃⁺) | 135 - 145 |

| C-3 (CH) | 115 - 125 |

| C-4 (C-Cl) | 125 - 135 |

| C-5 (C-CH₃) | 130 - 140 |

| C-6 (CH) | 115 - 125 |

| Methyl (-CH₃) | 15 - 25 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal correlations between coupled protons. In this case, it would primarily confirm the lack of coupling between the aromatic and methyl protons.

HSQC: This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the signals for the aromatic C-H and the methyl C-H units.

HMBC: This experiment shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for establishing the connectivity of the entire molecule, for instance, by observing correlations from the methyl protons to the adjacent aromatic carbons (C-5, C-4, and C-6).

Solid-state NMR (ssNMR) is a valuable technique for characterizing the structure and dynamics of crystalline solids. For this compound, ssNMR could provide insights into the packing of the molecules in the crystal lattice and the nature of the hydrogen bonding involving the ammonium groups and the chloride counter-ion. ¹³C and ¹⁵N ssNMR would be particularly informative in this regard, potentially revealing the presence of different polymorphs.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the compound. For this compound, the analysis would likely be performed on the free base after in-source fragmentation or by using a soft ionization technique that allows for the observation of the protonated molecule [M+H]⁺.

The theoretical exact mass of the free base, C₇H₉ClN₂, can be calculated and compared with the experimentally determined mass to confirm the molecular formula. The presence of chlorine would be evident from the characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum.

Table 3: Theoretical Exact Mass for the Free Base of 4-Chloro-5-methylbenzene-1,2-diamine

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₇H₉³⁵ClN₂ | ³⁵Cl | 156.04542 |

| C₇H₉³⁷ClN₂ | ³⁷Cl | 158.04247 |

An experimental HRMS measurement matching these theoretical values would provide strong evidence for the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

The fragmentation of the parent ion (m/z 157.06 for the free base) would likely proceed through several key pathways, driven by the protonation of the amino groups and the nature of the aromatic ring substituents.

Predicted Fragmentation Pathways:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for protonated anilines is the elimination of a neutral ammonia molecule, which would result in a significant fragment ion.

Loss of Chlorine (Cl) or Hydrochloric Acid (HCl): Cleavage of the carbon-chlorine bond could occur, leading to the loss of a chlorine radical or a neutral HCl molecule. The loss of HCl is often observed in the mass spectra of chlorinated aromatic compounds.

Loss of a Methyl Radical (•CH₃): The benzylic C-C bond can cleave, leading to the loss of a methyl radical. This is a common fragmentation for toluene (B28343) derivatives.

Ring Cleavage: Following the initial losses of substituents, the aromatic ring itself may undergo fragmentation, yielding smaller, characteristic ions.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule. A plausible fragmentation scheme would help to distinguish it from its isomers.

Table 1: Predicted Major Fragment Ions in MS/MS of [4-Chloro-5-methylbenzene-1,2-diamine+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Predicted m/z |

| 157.06 | [M+H - NH₃]⁺ | NH₃ | 140.03 |

| 157.06 | [M+H - •CH₃]⁺ | •CH₃ | 142.04 |

| 157.06 | [M+H - Cl]⁺ | Cl | 122.08 |

| 157.06 | [M+H - HCl]⁺ | HCl | 121.07 |

Note: The m/z values are for the free base. The presence of the hydrochloride salt would be observed in the full scan mass spectrum but does not typically influence the fragmentation of the protonated organic molecule in the gas phase.

Hyphenated Techniques (e.g., LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for assessing the purity and confirming the identity of chemical compounds. An LC-MS method for this compound would involve chromatographic separation followed by mass spectrometric detection.

Chromatographic Separation: The separation of aromatic amines, particularly isomers, can be challenging. A reversed-phase high-performance liquid chromatography (HPLC) method would be the standard approach.

Stationary Phase: A C18 or a phenyl-hexyl column would likely provide good retention and selectivity. For separating closely related isomers, specialized columns, such as those with biphenyl (B1667301) or pentafluorophenyl (PFP) stationary phases, could offer enhanced resolution due to different modes of interaction (e.g., π-π interactions).

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier such as formic acid or acetic acid to ensure the analyte is in its protonated form for good peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of the target compound with good peak symmetry and to separate it from any potential impurities.

Mass Spectrometric Detection: Following chromatographic separation, the eluent is introduced into the mass spectrometer.

Ionization: Electrospray ionization (ESI) in the positive ion mode would be the method of choice for this compound, as the amino groups are readily protonated.

Detection: The mass spectrometer would be operated in full-scan mode to detect the protonated molecular ion ([M+H]⁺), confirming the molecular weight of the compound. For quantitative analysis and enhanced sensitivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in a tandem mass spectrometer could be used.

The combination of the retention time from the LC and the mass-to-charge ratio from the MS provides a high degree of certainty in the identification and purity assessment of this compound.

Table 2: Typical LC-MS Parameters for Analysis of Aromatic Amines

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase, e.g., 100 x 2.1 mm, 2.6 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole or Time-of-Flight Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (m/z 50-500) and/or MS/MS |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and the molecular structure of a compound based on its characteristic molecular vibrations.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. Based on data for similar substituted anilines and aromatic compounds, the following peaks can be expected libretexts.orgwpmucdn.comorgchemboulder.com:

N-H Stretching: As a primary aromatic amine, two distinct bands are expected in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ groups. The hydrochloride salt form may show broader absorptions in this region due to the presence of the -NH₃⁺ group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine groups gives rise to a medium to strong band around 1650-1580 cm⁻¹ orgchemboulder.com.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected to produce a strong band in the 1335-1250 cm⁻¹ range orgchemboulder.com.

C-Cl Stretching: The C-Cl stretching vibration for aryl chlorides typically appears as a strong band in the 1100-1000 cm⁻¹ region, though its exact position can be influenced by the substitution pattern.

Table 3: Predicted FT-IR Absorption Bands for 4-Chloro-5-methylbenzene-1,2-diamine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium to Weak |

| N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aromatic C-N Stretch | 1335 - 1250 | Strong |

| C-Cl Stretch | 1100 - 1000 | Strong |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing vibrations that result in a change in polarizability. For this compound, the Raman spectrum would be expected to show:

Aromatic Ring Vibrations: The symmetric ring breathing mode, which is often a strong and sharp peak in the Raman spectrum of substituted benzenes, would be a characteristic feature. For toluene, a strong ring stretching mode is observed around 1000 cm⁻¹ stackexchange.com. The substitution pattern will influence the exact position of these modes. A comparative study of phenylenediamine isomers showed that the ring breathing mode is highly sensitive to the nature of substituents nih.gov.

C-Cl Vibrations: The C-Cl stretching vibration is also Raman active and would be expected in the lower frequency region of the spectrum.

C-H Vibrations: Aromatic and aliphatic C-H stretching vibrations are also observable in the Raman spectrum, typically in the 3100-2800 cm⁻¹ range.

Methyl Group Vibrations: Vibrations associated with the methyl group, such as C-H bending modes, would also be present. For toluene, a C-H bend is observed around 785 cm⁻¹ stackexchange.com.

Table 4: Predicted Key Raman Shifts for 4-Chloro-5-methylbenzene-1,2-diamine

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Aromatic Ring Breathing/Stretching | ~1600, ~1000 | Strong |

| C-H Bend (aromatic/aliphatic) | ~1200, ~785 | Medium to Strong |

| C-Cl Stretch | 700 - 500 | Medium to Strong |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 4-chloro-5-methylbenzene-1,2-diamine, the spectrum is expected to be dominated by π→π* transitions within the substituted benzene (B151609) ring. The positions of the absorption maxima (λmax) are influenced by the substituents on the aromatic ring.

Chromophore: The parent chromophore is benzene, which has characteristic absorptions around 255 nm.

Auxochromes: The amino (-NH₂) and methyl (-CH₃) groups are electron-donating groups (auxochromes) that typically cause a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect).

Effect of Chlorine: The chloro (-Cl) group is an electron-withdrawing group via induction but can also donate electron density through resonance. Its effect on the absorption spectrum can be complex. Studies on chlorinated anilines show that the position and number of chlorine atoms significantly affect the absorption spectra researchgate.netresearchgate.net. For instance, the long-wavelength absorption band of p-chloroaniline is observed around 290-300 nm in isooctane (B107328) researchgate.net.

Given the presence of two strong electron-donating amino groups, a methyl group, and a chloro group, the UV-Vis spectrum of 4-chloro-5-methylbenzene-1,2-diamine is expected to show a primary absorption band significantly red-shifted compared to benzene, likely in the 280-320 nm range. The hydrochloride salt form, where the amino groups are protonated to -NH₃⁺, would lead to a hypsochromic shift (shift to shorter wavelengths) as the electron-donating ability of the amino groups is eliminated.

Table 5: Predicted UV-Vis Absorption Data for 4-Chloro-5-methylbenzene-1,2-diamine

| Form | Solvent | Predicted λmax (nm) | Electronic Transition |

| Free Base | Ethanol (B145695)/Methanol | 290 - 320 | π→π |

| Hydrochloride Salt | Ethanol/Methanol | 260 - 280 | π→π |

Applications in Quantitative Analysis Method Development

The development of quantitative analytical methods is crucial for determining the concentration of a specific compound in a sample. Techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are commonly employed for this purpose. However, a review of published scientific literature reveals a lack of specific studies detailing the development and validation of such methods for the quantitative analysis of this compound. While this compound is used in the synthesis of other molecules, the detailed analytical procedures for its quantification have not been a primary focus of published research.

X-ray Diffraction (XRD) Studies

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystal. It is instrumental in establishing the absolute structure of a molecule and analyzing its crystalline phases.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and can provide information about the purity of a crystalline sample. Similar to single-crystal data, there is a notable absence of published PXRD patterns or studies related to the crystalline phase analysis of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are measured.

For this compound, with a chemical formula of C₇H₁₀Cl₂N₂, the theoretical elemental composition can be calculated. However, specific experimental data from research studies to verify these values are not found in the reviewed scientific literature. The table below presents the theoretical percentages.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 43.54% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.22% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 36.72% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.51% |

| Total | 193.077 | 100.00% |

Note: The data in this table is theoretical and calculated based on the chemical formula. Experimental verification from scientific literature is not available.

Advanced Applications and Emerging Research Directions

Role in Functional Materials Science

As a substituted aromatic diamine, 4-Chloro-5-methylbenzene-1,2-diamine (B19483) hydrochloride is a valuable monomer and intermediate in the creation of functional materials. The presence of reactive amine groups, combined with the property-tuning effects of the chloro and methyl substituents, allows for its incorporation into a variety of advanced material systems.

Precursor for Polymeric Systems (e.g., Polyimides, Polyamides)

Aromatic diamines are fundamental components in the synthesis of high-performance polymers such as polyimides and polyamides, which are prized for their exceptional thermal stability, chemical resistance, and mechanical strength. vt.edu The general method for synthesizing polyimides involves a two-step process starting with the reaction of a diamine and a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu Similarly, polyamides are typically formed through the condensation reaction between a diamine and a dicarboxylic acid or its derivative. nih.gov

Due to its two primary amine functional groups, 4-Chloro-5-methylbenzene-1,2-diamine is a suitable candidate to serve as the diamine monomer in these polymerization reactions. The incorporation of its specific structure into a polymer backbone can influence the final properties of the material. For instance, the chlorine atom can enhance flame retardancy and modify electronic properties, while the methyl group can improve solubility in organic solvents, aiding in material processing.

Table 1: General Synthesis of Aromatic Polyimides and Polyamides

| Polymer Type | Monomer 1 | Monomer 2 | General Reaction | Resulting Linkage |

|---|---|---|---|---|

| Polyimide | Aromatic Diamine (e.g., 4-Chloro-5-methylbenzene-1,2-diamine) | Aromatic Dianhydride | Polycondensation | Imide Ring |

| Polyamide | Aromatic Diamine (e.g., 4-Chloro-5-methylbenzene-1,2-diamine) | Aromatic Dicarboxylic Acid Chloride | Polycondensation | Amide (-CO-NH-) |

Development of Specialty Dyes and Pigments

Aromatic amines are foundational precursors in the synthesis of a vast array of synthetic dyes and pigments, particularly azo dyes. plantarchives.orgijirset.com The synthesis of azo dyes involves a process called diazotization, where a primary aromatic amine is treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt. This highly reactive intermediate is then reacted with a coupling component (such as a phenol (B47542) or another aromatic amine) to form the characteristic azo group (-N=N-), which is a powerful chromophore responsible for the color of the dye. plantarchives.org

With its aromatic diamine structure, 4-Chloro-5-methylbenzene-1,2-diamine can be utilized in these synthetic pathways. One or both of its amine groups can undergo diazotization, allowing it to act as a base for creating monoazo or diazo dyes. The specific substituents on the benzene (B151609) ring—the chloro and methyl groups—can modulate the final color (bathochromic or hypsochromic shifts) and properties like lightfastness and chemical stability. ijirset.com Furthermore, chlorinated precursors are used in the synthesis of certain high-performance pigments, such as chlorinated copper phthalocyanines, where the degree of chlorination impacts color and performance. google.com

Integration into Advanced Organic Materials

Beyond its role in conventional polymers and dyes, 4-Chloro-5-methylbenzene-1,2-diamine serves as a versatile organic building block for a range of advanced materials where precise molecular architecture is key. bldpharm.comsigmaaldrich.com The field of organic electronics, for example, relies on custom-synthesized molecules to create semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells. The diamine can be used to construct larger conjugated systems, where the electronic properties can be fine-tuned by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group. This allows for precise control over the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for device performance. researchgate.net

Analytical Chemistry Method Development

In analytical chemistry, derivatization is a key technique used to modify an analyte to make it more suitable for separation and detection. sdiarticle4.com This often involves reacting the target molecule with a reagent to attach a group that enhances its detectability by methods such as High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detectors. nih.gov

Derivatization Agents in Chromatographic Analysis

Compounds structurally similar to 4-Chloro-5-methylbenzene-1,2-diamine, namely ortho-phenylenediamines, are known to be effective derivatization reagents. They are particularly useful for the analysis of dicarbonyl compounds, such as α-keto acids. The two adjacent amine groups of the ortho-phenylenediamine can condense with the two carbonyl groups of the analyte to form a highly stable and detectable quinoxaline (B1680401) derivative. This reaction is specific and efficient, making it a reliable method for quantifying trace amounts of such analytes in complex biological or environmental samples. Given its structure, 4-Chloro-5-methylbenzene-1,2-diamine is a potential candidate for developing new derivatization methods with unique selectivity or detection characteristics.

Enhancement of Detection Capabilities for Amine Analysis

The process of derivatization is crucial for enhancing the sensitivity of analytical methods. nih.gov Many biologically and environmentally relevant compounds lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations. By reacting such an analyte with a derivatizing agent like an ortho-phenylenediamine, a new product is formed that possesses strong UV-absorbing or fluorescent properties. sdiarticle4.com

For instance, the quinoxaline derivatives formed from the reaction of an ortho-diamine with a dicarbonyl compound are often highly fluorescent. This allows for the use of fluorescence detection in HPLC, which is significantly more sensitive than standard UV detection. The use of 4-Chloro-5-methylbenzene-1,2-diamine as a derivatization agent could lead to derivatives with specific excitation and emission wavelengths, potentially allowing for selective detection in complex matrices and pushing detection limits to lower levels. nih.gov

Table 2: Derivatization for Enhanced Chromatographic Detection

| Analyte Type | Derivatizing Agent Class | Reaction Product | Detection Principle |

|---|---|---|---|

| α-Dicarbonyl Compounds | Ortho-phenylenediamines | Quinoxaline Derivative | UV-Visible Absorption or Fluorescence |

| Primary/Secondary Amines | Dansyl Chloride | Sulfonamide Derivative | Fluorescence |

| Primary Amines | o-Phthalaldehyde (OPA) | Isoindole Derivative | Fluorescence |

Compound Index

Mechanistic Studies of Chemical Transformations

The reactivity of 4-Chloro-5-methylbenzene-1,2-diamine hydrochloride is a subject of interest in mechanistic chemistry, where researchers aim to understand the precise pathways and intermediate stages of its chemical transformations.

Detailed studies into the chemical behavior of related compounds, such as 4-methylbenzene-1,2-diamine, offer insights into the potential reaction intermediates of its chlorinated counterpart. For instance, the chlorination of 4-methylbenzene-1,2-diamine has been shown to proceed through a series of complex steps, culminating in the formation of a pentachloro ketone. This transformation suggests that the reaction likely involves several transient intermediates as the aromatic ring becomes substituted and subsequently modified.

In the context of reactions involving o-phenylenediamines, the formation of benzimidazoles is a well-documented transformation. The reaction with aldehydes, for example, is believed to proceed through the initial formation of a Schiff base, which then undergoes cyclization to form the benzimidazole (B57391) ring system. While specific intermediates for the reactions of this compound are not extensively detailed in the literature, it is plausible that its transformations follow similar pathways, influenced by the electronic effects of the chloro and methyl substituents on the benzene ring.

Table 1: Potential Reaction Intermediates in Transformations of Related Phenylenediamines

| Reaction Type | Parent Compound | Potential Intermediate | Final Product |

|---|---|---|---|

| Chlorination | 4-methylbenzene-1,2-diamine | Chlorinated cyclohexenone derivatives | Pentachloro ketone |

| Condensation with Aldehydes | o-phenylenediamine | Schiff base | Benzimidazole |

Isotopic Labeling Applications in Chemical Research

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions and biological processes. wikipedia.org In this method, one or more atoms in a molecule of interest are replaced with an isotope, which can be either stable or radioactive. wikipedia.org This allows researchers to follow the labeled atoms and elucidate reaction mechanisms or metabolic pathways. wikipedia.org

While there is no specific documentation on the use of isotopically labeled this compound, the principles of isotopic labeling are broadly applicable. For instance, labeling the nitrogen atoms with ¹⁵N could be employed to study the mechanism of reactions such as benzimidazole formation. researchgate.net By tracking the position of the ¹⁵N atoms in the products, the exact mechanism of cyclization and any potential rearrangements can be determined. researchgate.net Furthermore, isotopically labeled standards of related compounds, such as N-phenyl-N′-(1,3-dimethylbutyl)-p-phenylenediamine-derived quinone (6PPDQ-d5), are utilized as internal standards in analytical methods for accurate quantification in complex matrices like human urine. mdpi.com This suggests a potential application for isotopically labeled this compound as an analytical standard in environmental or biological monitoring studies.

Environmental Chemical Research Pertaining to Degradation

The environmental fate of halogenated aromatic compounds is of significant interest due to their potential persistence and toxicity. Research into the degradation of compounds structurally similar to this compound provides valuable insights into its likely environmental behavior.

The presence of a chromophoric aromatic ring suggests that this compound may be susceptible to photolytic degradation. Studies on a similar compound, p-chloro-o-toluidine, indicate that it can degrade in the atmosphere through direct photolysis or by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of 9 hours. nih.gov The photodegradation of other chlorinated anilines, such as 4-chloroaniline (B138754), has been shown to proceed through several pathways. researchgate.netincdecoind.ro One proposed route involves the attack of hydroxyl radicals on the amino group, leading to the formation of 4-chlorophenol. researchgate.netincdecoind.ro Another pathway involves the abstraction of a hydrogen atom from the aromatic ring, leading to the formation of an aniline (B41778) radical, which can then dimerize and undergo further oxidation. researchgate.netincdecoind.ro A third possibility is a heterolytic mechanism involving the release of hydrogen chloride and the formation of aniline, which is subsequently oxidized. researchgate.netincdecoind.ro These studies suggest that the photolytic degradation of this compound in the environment would likely involve a complex series of reactions initiated by sunlight.

In soil and water, oxidative degradation by microorganisms is a key process for the removal of organic pollutants. Research on the biodegradation of chlorinated anilines has shown that certain bacteria can utilize these compounds as their sole source of carbon and nitrogen. researchgate.net The initial step in the aerobic degradation of 3-chloroaniline (B41212) and 4-chloroaniline involves the formation of 4-chloropyrocatechol. researchgate.net Similarly, 3,4-dichloroaniline (B118046) is initially oxidized to 4,5-dichloropyrocatechol. researchgate.net These catecholic intermediates then undergo ring cleavage, a common strategy in the microbial degradation of aromatic compounds. researchgate.net Based on these findings, it is anticipated that the oxidative degradation of this compound would proceed through the formation of a substituted chlorocatechol intermediate, followed by enzymatic ring cleavage and further metabolism.

Table 2: Summary of Potential Degradation Pathways

| Degradation Type | Initiating Factor | Key Intermediates/Products | Underlying Mechanism |

|---|---|---|---|

| Photolytic | UV Radiation / Hydroxyl Radicals | Chlorophenols, Aniline Radicals, Aniline | Direct Photolysis, Radical Attack, Dimerization, Oxidation |

| Oxidative (Microbial) | Bacterial Enzymes | Chlorocatechols | Dioxygenation, Ring Cleavage |

Influence on Environmental Chemical Matrices

The environmental fate and impact of This compound are not extensively documented in publicly available scientific literature. However, by examining the behavior of structurally similar compounds, specifically chlorinated aromatic amines, it is possible to infer its likely interactions within various environmental chemical matrices such as soil and water. The presence of amino, chloro, and methyl functional groups on the benzene ring will govern its environmental behavior, including its persistence, mobility, and transformation potential.

Aromatic amines are recognized as a class of environmental contaminants that can originate from industrial activities, including the manufacturing of dyes, pesticides, and pharmaceuticals. acs.orgnih.gov Certain chlorinated aromatic amines, such as 4-chloroaniline and 3,4-dichloroaniline, have been noted for their persistence in aquatic environments. nih.govnih.gov The environmental presence of these compounds is a concern due to their potential for widespread distribution and possible adverse effects on ecosystems.

The mobility and persistence of compounds like This compound in soil and aquatic systems are significantly influenced by sorption processes. usgs.govmdpi.com Sorption to soil organic matter and clay particles can decrease the concentration of the chemical in the water phase, thereby reducing its mobility and bioavailability. usgs.gov The extent of sorption is dependent on the chemical's properties and the characteristics of the soil or sediment.